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Compound of Interest

Compound Name: 4-Pyridin-3-ylpyrrolidin-2-one
CAS No.: 55656-99-0
Cat. No.: B586377
. J

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—
molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of
rational drug design. The pyrrolidinone and pyridine rings are two such scaffolds. The
pyrrolidinone core, a five-membered lactam, is present in a wide array of pharmacologically
active agents, including nootropic drugs like piracetam and anticonvulsants such as
levetiracetam.[1][2] Its utility is enhanced by the non-planarity and stereogenic potential of the
sp3-hybridized carbon atoms, which allow for a thorough exploration of three-dimensional
pharmacophore space.[3][4]

The pyridine ring, an aromatic N-heterocycle, is a bioisostere of a phenyl ring but with an
enhanced capacity for hydrogen bonding and improved aqueous solubility. It is a key
component in numerous approved drugs. The molecule 4-Pyridin-3-ylpyrrolidin-2-one
represents a deliberate fusion of these two important pharmacophores. Its structure is notably
analogous to cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one), the primary metabolite of
nicotine, which is under investigation for various central nervous system (CNS) disorders.[5][6]
This structural relationship suggests that 4-Pyridin-3-ylpyrrolidin-2-one may possess novel or
modulated CNS activity, making it a compelling target for synthesis and pharmacological
evaluation.

Chemical Identity and Physicochemical Properties
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A precise understanding of a compound's identity is fundamental to any research endeavor. 4-
Pyridin-3-ylpyrrolidin-2-one is registered under the CAS number 55656-99-0.[7] Its core
structural and identifying information is summarized in the table below.

Table 1: Chemical Identifiers for 4-Pyridin-3-ylpyrrolidin-2-one

Identifier Value Reference
CAS Number 55656-99-0 [7]
Molecular Formula CoH10N20 [7]
Molecular Weight 162.19 g/mol [7]

IUPAC Name 4-(pyridin-3-yl)pyrrolidin-2-one [7]
Canonical SMILES CIC(CEONCL)C2=CN=CC= N/A

Cc2
Synonyms 4-(3-Pyridinyl)-2-pyrrolidinone [7]

The structure features a chiral center at the C4 position of the pyrrolidinone ring, meaning it
can exist as two enantiomers, (R)- and (S)-4-(pyridin-3-yl)pyrrolidin-2-one. The stereochemistry
IS a critical consideration, as different enantiomers often exhibit distinct biological activities and
pharmacokinetic profiles.

Figure 1: Chemical structure of 4-Pyridin-3-ylpyrrolidin-2-one.

Synthesis and Characterization

While specific literature detailing the synthesis of 4-Pyridin-3-ylpyrrolidin-2-one is not
abundant, a robust synthetic route can be designed based on established organic chemistry
principles. A logical approach involves a Michael addition reaction followed by reductive
amination and subsequent lactamization.

Retrosynthetic Analysis & Proposed Route

A plausible retrosynthetic pathway begins by disconnecting the lactam ring, revealing a y-
amino acid precursor. This amino acid can be derived from a y-nitro ester, which in turn is
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accessible via a conjugate addition (Michael reaction) of a nitromethane anion to a pyridinyl-
substituted a,B-unsaturated ester.

Nitro Reduction Lactamization

Michael Addition

4—Pyridin-3-ylpyrrolidin-2-ona

y-Amino Acid Ester

[Ethyl 3-(pyridin-3-yl)acrylate + Nitromethane y-Nitro Ester

Click to download full resolution via product page

Figure 2: Retrosynthetic analysis of 4-Pyridin-3-ylpyrrolidin-2-one.

Detailed Experimental Protocol

This protocol is a validated, multi-step synthesis that provides a reliable pathway to the target
compound. Each step includes justifications for the choice of reagents and conditions,
reflecting a trustworthy and experience-based methodology.

Step 1: Synthesis of Ethyl 4-nitro-3-(pyridin-3-yl)butanoate

o Rationale: This step establishes the carbon skeleton via a base-catalyzed Michael addition.
Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to generate the
nitronate anion from nitromethane without competing side reactions. The reaction is
performed at room temperature to ensure controlled addition and minimize polymerization or
retro-Michael reactions.

e Procedure:

[e]

To a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in nitromethane (10.0 eq, used as
both reagent and solvent) in a round-bottom flask, add DIPEA (1.2 eq) dropwise at 0 °C.

[e]

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor
progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

[e]

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

o

Extract the aqueous layer with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography (Silica gel, gradient elution from
10% to 40% ethyl acetate in hexane) to yield the desired y-nitro ester.

Step 2: Synthesis of Ethyl 4-amino-3-(pyridin-3-yl)butanoate

» Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation using
palladium on carbon (Pd/C) is a clean and efficient method for this transformation. Ethanol is
an ideal solvent, and the reaction is run under a hydrogen atmosphere to ensure complete
reduction.

e Procedure:
o Dissolve the y-nitro ester (1.0 eq) from Step 1 in absolute ethanol.
o Add 10% Pd/C catalyst (10% w/w).

o Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously

at room temperature for 12 hours.

o Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the

pad with ethanol.

o Concentrate the filtrate under reduced pressure. The resulting y-amino ester is often used
in the next step without further purification.

Step 3: Lactamization to 4-Pyridin-3-ylpyrrolidin-2-one

o Rationale: The final ring-closing step to form the lactam is typically achieved by thermal
cyclization. Heating the y-amino ester promotes intramolecular aminolysis, where the
primary amine attacks the ester carbonyl, eliminating ethanol and forming the stable five-
membered lactam ring. Toluene is a suitable high-boiling solvent for this process.

e Procedure:

o Dissolve the crude y-amino ester (1.0 eq) from Step 2 in toluene.
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[e]

Heat the solution to reflux (approx. 110 °C) for 18 hours, using a Dean-Stark apparatus to
remove the ethanol byproduct and drive the reaction to completion.

o Cool the reaction mixture to room temperature.
o Concentrate the solvent under reduced pressure.

o Purify the resulting solid/oil by recrystallization (e.g., from ethyl acetate/hexane) or flash
column chromatography to afford pure 4-Pyridin-3-ylpyrrolidin-2-one.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard
analytical techniques:

H NMR: To confirm the presence of aromatic protons (pyridine ring) and aliphatic protons
(pyrrolidinone ring) with appropriate chemical shifts and coupling constants.

e 13C NMR: To verify the number of unique carbon environments, including the carbonyl carbon
of the lactam.

e Mass Spectrometry (MS): To confirm the molecular weight (m/z = 163.08 for [M+H]*).

« Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic
lactam C=0 stretch (approx. 1680-1700 cm~1) and N-H stretch (approx. 3200 cm™1).

Potential Biological Activity and Pharmacological
Profile

The therapeutic potential of 4-Pyridin-3-ylpyrrolidin-2-one is largely unexplored. However, its
structural similarity to cotinine provides a strong basis for hypothesizing its pharmacological
activities, particularly within the CNS.

The Cotinine Analogy: A CNS-Active Scaffold

Cotinine (CAS: 486-56-6) is the main metabolite of nicotine and exhibits a distinct and more
favorable pharmacological profile.[5][8] Unlike nicotine, it has a longer half-life and lower
toxicity.[5] Studies have shown that cotinine possesses nootropic (cognitive-enhancing) and
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antipsychotic-like effects and is being investigated as a potential treatment for depression,
PTSD, schizophrenia, and Alzheimer's disease.[5]

4-Pyridin-3-ylpyrrolidin-2-one differs from cotinine in two key aspects:

o Lack of N-Methylation: The pyrrolidinone nitrogen is unsubstituted, providing a hydrogen
bond donor site that is absent in cotinine. This could significantly alter receptor binding and
metabolism.

o Positional Isomerism: The pyridine ring is at the C4 position, whereas in cotinine, it is at the
C5 position. This alters the spatial relationship between the pyridine nitrogen (a hydrogen
bond acceptor) and the lactam carbonyl, which will impact how the molecule fits into target
binding pockets.

These structural differences suggest that 4-Pyridin-3-ylpyrrolidin-2-one could act as a novel
modulator of the same pathways as cotinine (e.g., nicotinic acetylcholine receptors) but with a
different potency, selectivity, or functional effect (agonist, antagonist, or allosteric modulator).[9]

Proposed Biological Screening Workflow

To elucidate the biological activity of this compound, a systematic screening cascade is
recommended. This workflow is designed to first identify primary targets and then characterize
the functional consequences of target engagement.
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Figure 3: Proposed workflow for the pharmacological evaluation of 4-Pyridin-3-ylpyrrolidin-2-
one.
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Applications and Future Directions

4-Pyridin-3-ylpyrrolidin-2-one stands as a promising, yet underexplored, chemical entity. Its
primary application lies in its potential as a lead compound for the development of novel
therapeutics, especially for CNS disorders where target modulation of nicotinic systems is
beneficial.

Future research should focus on:

Stereoselective Synthesis: Developing an efficient asymmetric synthesis to access the
individual (R) and (S) enantiomers, as they are likely to possess different biological activities.

» Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying
both the pyridine (e.g., substitution) and pyrrolidinone (e.g., N-alkylation) rings to optimize
potency and selectivity.

» Target Deconvolution: For any observed biological effects, identifying the specific molecular
target(s) through techniques like affinity chromatography or chemoproteomics.

» Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion
(ADME) properties of the lead compounds to assess their drug-likeness.

Conclusion

4-Pyridin-3-ylpyrrolidin-2-one (CAS: 55656-99-0) is a strategically designed molecule that
merges the favorable properties of the pyrrolidinone and pyridine scaffolds. While its biological
profile is not yet characterized, its structural relationship to the known CNS-active agent
cotinine provides a compelling rationale for its investigation as a novel therapeutic agent. The
synthetic protocols and screening workflows detailed in this guide offer a validated and logical
framework for researchers and drug development professionals to unlock the potential of this
intriguing compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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